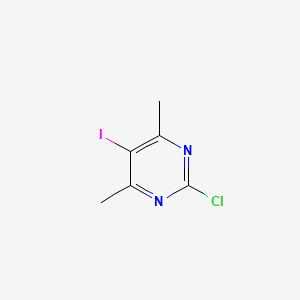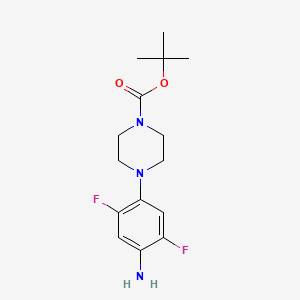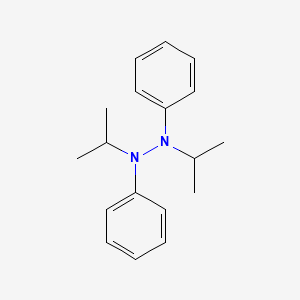
Hydrazine, 1,2-bis(1-methylethyl)-1,2-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazine, 1,2-bis(1-methylethyl)-1,2-diphenyl- is a chemical compound with the molecular formula C6H16N2. . This compound is part of the hydrazine family, which is known for its applications in various fields, including organic synthesis and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazine, 1,2-bis(1-methylethyl)-1,2-diphenyl- typically involves the reaction of hydrazine hydrate with isopropyl halides under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction . The reaction conditions include maintaining a temperature range of 50-70°C and using an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction mixture is continuously monitored for temperature, pressure, and pH to optimize the reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
Hydrazine, 1,2-bis(1-methylethyl)-1,2-diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride to form hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halides to form substituted hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium, temperature range of 20-50°C.
Reduction: Lithium aluminum hydride; conditionsanhydrous solvents, temperature range of 0-30°C.
Substitution: Alkyl halides, aryl halides; conditionspresence of a base, temperature range of 50-70°C.
Major Products Formed
Oxidation: Corresponding oxides and water.
Reduction: Hydrazine derivatives.
Substitution: Substituted hydrazine derivatives.
Applications De Recherche Scientifique
Hydrazine, 1,2-bis(1-methylethyl)-1,2-diphenyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.
Biology: Employed in the study of enzyme inhibition and as a potential therapeutic agent.
Medicine: Investigated for its potential use in cancer treatment due to its ability to inhibit certain enzymes involved in tumor growth.
Industry: Utilized in the production of polymers and as a stabilizer in the formulation of certain materials.
Mécanisme D'action
The mechanism of action of Hydrazine, 1,2-bis(1-methylethyl)-1,2-diphenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This inhibition can affect various biochemical pathways, including those involved in cell proliferation and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydrazine, 1,2-diisopropyl-: Similar structure but lacks the phenyl groups.
N,N’-Diisopropylhydrazine: Another name for the same compound.
1,2-Diisopropylhydrazine: Another name for the same compound.
Uniqueness
Hydrazine, 1,2-bis(1-methylethyl)-1,2-diphenyl- is unique due to the presence of both isopropyl and phenyl groups, which confer distinct chemical properties and reactivity. This structural uniqueness allows it to participate in a wider range of chemical reactions and applications compared to other hydrazine derivatives .
Propriétés
Numéro CAS |
63378-85-8 |
|---|---|
Formule moléculaire |
C18H24N2 |
Poids moléculaire |
268.4 g/mol |
Nom IUPAC |
1,2-diphenyl-1,2-di(propan-2-yl)hydrazine |
InChI |
InChI=1S/C18H24N2/c1-15(2)19(17-11-7-5-8-12-17)20(16(3)4)18-13-9-6-10-14-18/h5-16H,1-4H3 |
Clé InChI |
QIPLTXUHTDKPTE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C1=CC=CC=C1)N(C2=CC=CC=C2)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2-Bromophenyl)methylene]-2-methyl-5(4H)-oxazolone](/img/structure/B13935815.png)
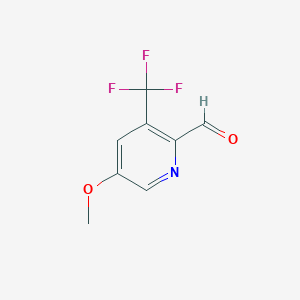
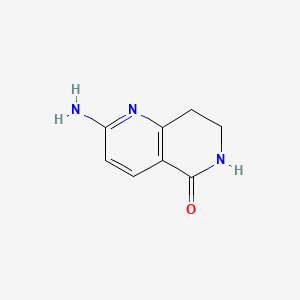
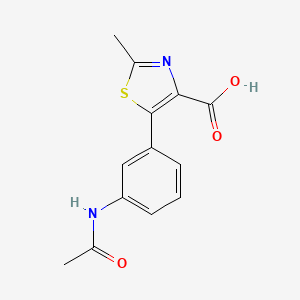
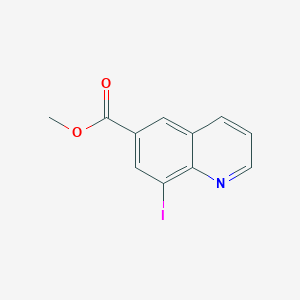
![n-[2-(3-Chlorophenyl)-3h-benzimidazol-5-yl]acetamidine](/img/structure/B13935839.png)
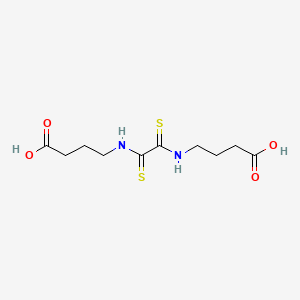
![n-[2-(3-Methoxyphenyl)benzoxazol-5-yl]acetamidine](/img/structure/B13935845.png)
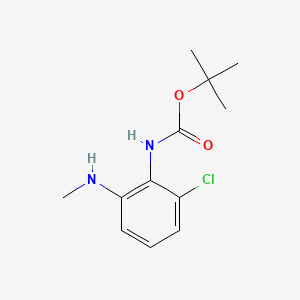
![6-Fluoropyrazolo[1,5-a]pyridine](/img/structure/B13935854.png)

